2-(2-Benzoylphenyl)-2-phenylacetonitrile
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Overview
Description
2-(2-Benzoylphenyl)-2-phenylacetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C21H15NO and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Reaction Mechanisms : The compound has been investigated in the context of catalysis. For instance, a study explored the selective C–H cyanation of 2-phenylpyridine catalyzed by CuBr, where 2-phenylacetonitrile was a key intermediate. This study provides insights into the mechanisms of such reactions (Zhou et al., 2017).
Organic Synthesis and Intermediates : This compound is also significant in organic synthesis. For example, it has been identified as a byproduct in the benzylation of phenylacetonitrile (Ganellin & Stolz, 1969). In another context, it has been utilized as an intermediate in the synthesis of ketoprofen, a non-steroidal anti-inflammatory drug (Juan, 2007).
Pharmacological Research : While explicitly excluding drug use and dosage details, it's noteworthy that variants of this compound have been studied for their potential as PPARgamma agonists, which are relevant in the context of antidiabetic activity (Cobb et al., 1998).
Photochemical and Thermal Studies : The compound has been part of studies focusing on photochemical and thermal reactions. For instance, research has been done on the photo- and thermal elimination of nitrogen from certain related compounds, yielding products like phenylacetonitrile (Selvarajan & Boyer, 1972).
Environmental Research : The compound has been identified as a disinfection byproduct in water treatment processes, highlighting its relevance in environmental chemistry and public health (Ma et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar benzophenone and benzimidazole moieties have been found to exhibit antimicrobial activity . These compounds are known to target key functional proteins in bacterial cell division, such as FtsZ .
Mode of Action
Related benzoylphenyl ureas have been shown to disrupt the molting process in insects, serving as insect growth regulators . They alter the cuticle composition, especially that of chitin, affecting the elasticity and firmness of the endocuticle .
Biochemical Pathways
Related compounds have been shown to inhibit biochemical processes leading to chitin formation , which could potentially disrupt the life cycle of certain insects.
Result of Action
Related benzoylphenyl ureas have been found to reduce the level of chitin in the cuticle of insects, which could affect the biophysical and biochemical characters of the glycoprotein, the main constituent of the endocuticle .
Properties
IUPAC Name |
2-(2-benzoylphenyl)-2-phenylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c22-15-20(16-9-3-1-4-10-16)18-13-7-8-14-19(18)21(23)17-11-5-2-6-12-17/h1-14,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWCPPJXHVYXFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370740 |
Source
|
Record name | 2-(2-benzoylphenyl)-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127667-32-7 |
Source
|
Record name | 2-(2-benzoylphenyl)-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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